
Chlorin-e6-trimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorin-e6-trimethyl ester is a derivative of methyl pheophorbide-a and is known for its role as a photosensitizer in photodynamic therapy (PDT).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorin-e6-trimethyl ester is synthesized from chlorophyll-a through a series of chemical reactions. The process involves the extraction of chlorophyll-a from plant sources, followed by its conversion to chlorin-e6. The final step involves the esterification of chlorin-e6 to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction of chlorophyll-a from algae such as Spirulina platensis. The extracted chlorophyll-a undergoes chemical modifications to produce chlorin-e6, which is then esterified to form this compound. This process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorin-e6-trimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of reactive oxygen species (ROS).
Reduction: This reaction involves the gain of electrons, reducing the compound to a lower oxidation state.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen. Conditions often involve light activation to produce ROS.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed
Oxidation: Formation of ROS and other oxidized derivatives.
Reduction: Formation of reduced chlorin derivatives.
Substitution: Formation of substituted chlorin derivatives
Wissenschaftliche Forschungsanwendungen
Chlorin-e6-trimethyl ester has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in various photochemical reactions.
Biology: Studied for its role in generating ROS and its effects on cellular processes.
Medicine: Extensively used in photodynamic therapy for cancer treatment. It is also being explored for its potential in treating other diseases such as bacterial infections and skin disorders.
Industry: Used in the synthesis of other chlorin derivatives and related compounds .
Wirkmechanismus
Chlorin-e6-trimethyl ester exerts its effects primarily through the generation of singlet oxygen and other ROS upon light activation. These ROS cause oxidative damage to cellular components, leading to cell death. The compound primarily targets cellular structures such as the endoplasmic reticulum, Golgi complexes, and mitochondria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorin-e6: The parent compound of chlorin-e6-trimethyl ester, used in similar applications.
Methyl pheophorbide-a: Another derivative of chlorophyll with similar photosensitizing properties.
Talaporfin: A clinically used photosensitizer derived from chlorin-e6
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to its parent compound, chlorin-e6. This makes it more effective in photodynamic therapy applications, as it can be more easily administered and activated .
Eigenschaften
CAS-Nummer |
71217-51-1 |
|---|---|
Molekularformel |
C37H42N4O6 |
Molekulargewicht |
638.8 g/mol |
IUPAC-Name |
methyl 12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate |
InChI |
InChI=1S/C37H42N4O6/c1-10-22-18(3)26-15-28-20(5)24(12-13-32(42)45-7)35(40-28)25(14-33(43)46-8)36-34(37(44)47-9)21(6)29(41-36)17-31-23(11-2)19(4)27(39-31)16-30(22)38-26/h10,15-17,20,24,38-39H,1,11-14H2,2-9H3 |
InChI-Schlüssel |
SLLLYKPHDYTLSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


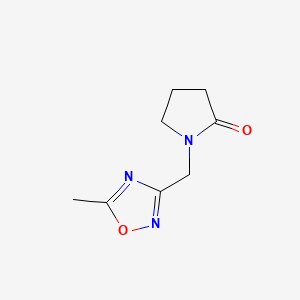
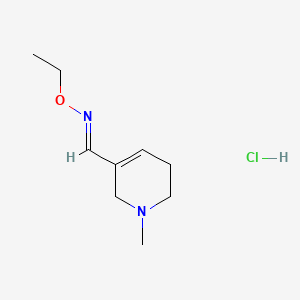
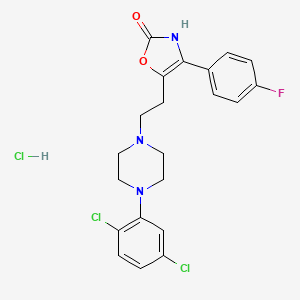
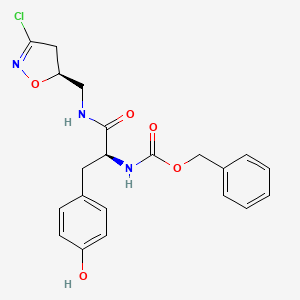
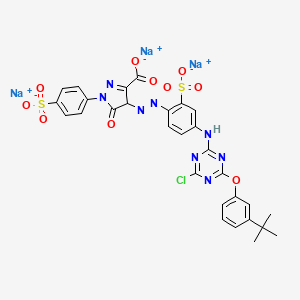
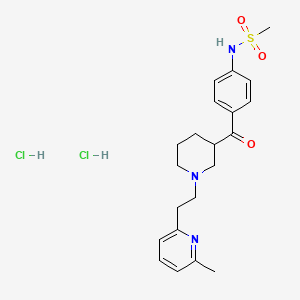
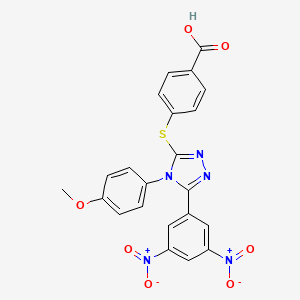

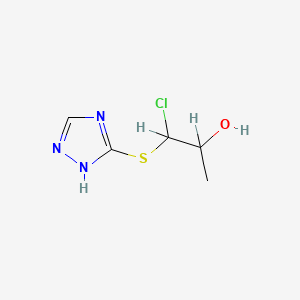
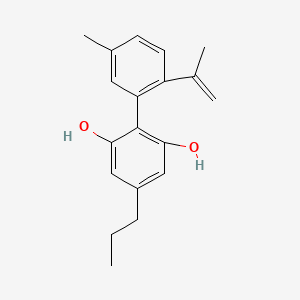

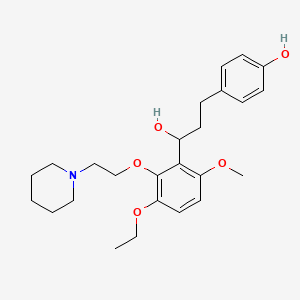
![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)

